Cas no 6754-13-8 (Helenalin)

Helenalin structure
Helenalin structure
Product Name:Helenalin
Numéro CAS:6754-13-8
Le MF:C15H18O4
Mégawatts:262.301024913788
CID:503696
PubChem ID:23205
Update Time:2025-04-19

Helenalin Propriétés chimiques et physiques

Nom et identifiant

    • Azuleno[6,5-b]furan-2,5-dione,3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-,(3aS,4S,4aR,7aR,8R,9aR)-
    • Helenalin
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
    • Azuleno[6,5-b]furan-2,5-dione,3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylen...
    • HELENALIN(SH)
    • dl-Mexicanin I
    • Helenalin A
    • PF 56
    • BDBM43484
    • HELENALIN [MI]
    • MS-23694
    • UNII-4GUY9L896T
    • NSC-85236
    • BRN 0028081
    • BSPBio_001312
    • (3AS-(3A.ALPHA.,4.ALPHA.,4A.BETA.,7A.ALPHA.,8.ALPHA.,9A.ALPHA.))-3,3A,4,4A,7A,8,9,9A-OCTAHYDRO-4-HYDROXY-4A,8-DIMETHYL-3-METHYLENEAZULENO(6,5-B)FURAN-2,5-DIONE
    • 4-Hydroxy-4a,8-dimethyl-3-methylene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
    • (3aR,5R,5aR,8aR,9S,9aS)-9-Hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[7,6-d]furan-2,8-dione
    • Ambrosa-2,11(13)-dien-12-oic acid, 6.alpha.,8.beta.-dihydroxy-4-oxo-, 12,8-lactone
    • HSDB 3490
    • SMR000445626
    • (-)-HELENALIN
    • HMS2236C04
    • HB3927
    • C09473
    • BRD-K26302255-001-02-3
    • HELENALIN [HSDB]
    • NSC 85236
    • HMS1989B14
    • (3aS)-3,3aalpha,4alpha,4a,7aalpha,8,9,9aalpha-octahydro-4-hydroxy-4abeta,8alpha-dimethyl-3-methyleneazuleno(6,5-b)-furan-2,5-dione
    • MLS002701927
    • Ambrosa-2,11(13)-dien-12-oic acid, 6alpha,8beta-dihydroxy-4-oxo-, 12,8-lactone
    • MLS000728512
    • (3aS,4S,4aR,7aR,8R,9aR)-4-hydroxy-4a,8-dimethyl-3-methylene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
    • (3aS,4S,4aR,7aR,8R,9aR)-4-hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
    • 4-18-00-01434 (Beilstein Handbook Reference)
    • CHEMBL338474
    • NSC85236
    • NCGC00163416-01
    • NCI60_041870
    • (3aR,5R,5aR,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-9-oxidanyl-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
    • AKOS040741831
    • 6754-13-8
    • Azuleno[6,5-b]furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, [3aS-(3a.alpha.,4.alpha.,4a.beta.,7a.alpha.,8.alpha.,9a.alpha.)]-
    • CS-0078850
    • 6.ALPHA.,8.BETA.-DIHYDROXY-4-OXOAMBROSA-2,11(13)-DIEN-12-OIC ACID 12,8-LACTONE
    • cid_23205
    • 6alpha,8beta-Dihydroxy-4-oxoambrosa-2,11(13)-dien-12-oic acid 12,8-lactone
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
    • WLN: T C575 DYVO MV KUTJ A1 BQ DU1 I1
    • Q387505
    • Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, (3aS-(3aalpha,4alpha,4abeta,7aalpha,8alpha,9aalpha))-
    • Ambrosa-2,11(13)-dien-12-oic acid, 6-alpha,8-beta-dihydroxy-4-oxo-, 12,8-lactone
    • Azuleno[6,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, [3aS-(3a.alpha.,4.alpha.,4a.beta.,7a.alpha.,8.alpha.,9a.alpha.)]-
    • NCGC00163416-02
    • (3aS)-3,3aalpha,4alpha,4a,7aalpha,8,9,9aalpha-Octahydro-4-hydroxy-4abeta,8 alpha-dimethyl-3-methyleneazuleno(6,5-b)-furan-2,5-dione
    • DTXSID50217868
    • CHEBI:5635
    • NS00094722
    • HMS1791B14
    • NF-kappaB inhibitor
    • HY-119970
    • Ambrosa-2, 6.alpha.,8.beta.-dihydroxy-4-oxo-, 12,8-lactone
    • SCHEMBL161593
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-quinone
    • 4GUY9L896T
    • 6alpha,8betaDihydroxy4oxoambrosa2,11(13)dien12oic acid 12,8lactone
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno(6,7-b)furan-2,8-dione
    • Azuleno(6,5b)furan2,5dione, 3,3a,4,4a,7a,8,9,9aoctahydro4hydroxy4a,8dimethyl3methylene, (3aS(3aalpha,4alpha,4abeta,7aalpha,8alpha,9aalpha))
    • (3aS)3,3aalpha,4alpha,4a,7aalpha,8,9,9aalphaOctahydro4hydroxy4abeta,8 alphadimethyl3methyleneazuleno(6,5b)furan2,5dione
    • (3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,9,9a-hexahydroazuleno(6,7-b)furan-2,8-dione
    • DTXCID00140359
    • G13013
    • Ambrosa-2,11(13)-dien-12-oic acid, 6alpha,8beta-dihydroxy-4-oxo-, 12,8-lactone (8CI)
    • Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4-hydroxy-4a,8-dimethyl-3-methylene-, (3aS-(3aalpha,4alpha,4abeta,7aalpha,8alpha,9aalpha))-(9CI)
    • Ambrosa2,11(13)dien12oic acid, 6alpha,8betadihydroxy4oxo, 12,8lactone
    • (3aS,4S,4aR,7aR,8R,9aR)-4-hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno(6,5-b)furan-2,5-dione
    • (3AS-(3AALPHA,4ALPHA,4ABETA,7AALPHA,8ALPHA,9AALPHA))-3,3A,4,4A,7A,8,9,9A-OCTAHYDRO-4-HYDROXY-4A,8-DIMETHYL-3-METHYLENEAZULENO(6,5-B)FURAN-2,5-DIONE
    • Piscine à noyau: 1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1
    • La clé Inchi: ZVLOPMNVFLSSAA-XEPQRQSNSA-N
    • Sourire: O1C(C(=C)[C@@H]2[C@H]1C[C@@H](C)[C@@H]1C=CC([C@@]1(C)[C@H]2O)=O)=O

Propriétés calculées

  • Qualité précise: 262.12100
  • Masse isotopique unique: 262.120509
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 19
  • Nombre de liaisons rotatives: 0
  • Complexité: 506
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 63.6
  • Charge de surface: 0
  • Nombre d'tautomères: 3
  • Le xlogp3: 1.4

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.0772 (rough estimate)
  • Point de fusion: 167-168°
  • Point d'ébullition: 325.55°C (rough estimate)
  • Point d'éclair: 179.9°C
  • Indice de réfraction: 1.4300 (estimate)
  • Le PSA: 63.60000
  • Le LogP: 1.24630
  • Rotation spécifique: D25 -102.8° (c = 3.64 in 95% ethanol)

Helenalin Informations de sécurité

  • Numéro de transport des marchandises dangereuses:UN 2811
  • Niveau de danger:6.1(b)
  • Groupe d'emballage:III
  • Toxicité:LD50 in mice, rats (mg/kg): 150, 125 orally (Witzel)
  • Durée de la sécurité:6.1(b)
  • Catégorie d'emballage:III
  • Catégorie d'emballage:III
  • Niveau de danger:6.1(b)

Helenalin PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
MedChemExpress
HY-119970-500μg
Helenalin
6754-13-8 99.92%
500μg
¥3595 2025-04-16
MedChemExpress
HY-119970-1mg
Helenalin
6754-13-8 99.92%
1mg
¥5395 2025-04-16
ChemScence
CS-0078850-500ug
Helenalin
6754-13-8 98.87%
500ug
$270.0 2022-04-26
ChemScence
CS-0078850-1mg
Helenalin
6754-13-8 98.87%
1mg
$410.0 2022-04-26
TRC
H230000-0.25mg
Helenalin
6754-13-8
0.25mg
$ 165.00 2022-06-04
TRC
H230000-1mg
Helenalin
6754-13-8
1mg
$781.00 2023-05-18
TRC
H230000-2.5mg
Helenalin
6754-13-8
2.5mg
$1568.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71862-1mg
Helenalin
6754-13-8 98%
1mg
¥5647.00 2022-04-26
TRC
H230000-.25mg
Helenalin
6754-13-8
25mg
$201.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-218579-500 µg
Helenalin,
6754-13-8 ≥96%
500µg
¥2,332.00 2023-07-10

Helenalin Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:6754-13-8)Helenalin
Numéro de commande:A1204658
État des stocks:in Stock
Quantité:500μg/1mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:53
Prix ($):451.0/676.0
Courriel:sales@amadischem.com

Helenalin Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:6754-13-8)Helenalin
A1204658
Pureté:99%/99%
Quantité:500μg/1mg
Prix ($):451.0/676.0
Courriel